molecular formula C13H11FOS B6373753 2-Fluoro-4-(4-methylthiophenyl)phenol CAS No. 1262001-43-3

2-Fluoro-4-(4-methylthiophenyl)phenol

Cat. No.: B6373753
CAS No.: 1262001-43-3
M. Wt: 234.29 g/mol
InChI Key: OLRJKHGGMRMMJY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methylthiophenyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 2-position of the benzene ring and a 4-methylthiophenyl group at the 4-position. The methylthiophenyl substituent introduces sulfur-based electronic effects, while the fluorine atom enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2-fluoro-4-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRJKHGGMRMMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-methylthiophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-methylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-4-(4-methylthiophenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methylthiophenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
2-Fluoro-4-(4-methylthiophenyl)phenol -F (2), -S-C6H4-CH3 (4) C13H11FOS 234.29 Not explicitly provided Sulfur-containing group; electron-rich aromatic system
2-Fluoro-4-(4-methylphenyl)phenol -F (2), -C6H4-CH3 (4) C13H11FO 202.22 906008-24-0 Methylphenyl group; no sulfur
2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol -F (2), -C6H3(F)(OH) (4) C12H8F2O2 222.19 1261997-87-8 Difluorinated; biphenyl diol
2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol -F (2), -S-C4H2-C6H4-OH (4) C16H11FO2S 286.33 1122660-29-0 Thienyl linkage; extended conjugation
2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol -F (2), -CH2-N(C3H6) (4) C11H14FNO 195.23 1260750-79-5 Pyrrolidine substituent; basic nitrogen

Substituent Impact :

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom at position 2 enhances acidity (lower pKa) of the phenolic -OH compared to non-fluorinated analogs. The 4-methylthiophenyl group provides moderate electron donation via sulfur’s lone pairs, contrasting with the stronger electron-withdrawing effect of a nitro or carbonyl group .

Physicochemical Properties

  • Solubility: The sulfur in this compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely hydrocarbon-substituted analogs .
  • Acidity: Fluorine’s electron-withdrawing effect lowers the phenolic -OH pKa (~8–9) relative to non-fluorinated analogs (pKa ~10) .
  • Thermal Stability : Thiophenyl groups may improve thermal stability due to aromatic sulfur’s resonance effects, as seen in materials science applications .

Research Findings and Data

Electronic Structure Studies

  • DFT Analyses: highlights that fluorinated azo-phenol derivatives exhibit altered HOMO-LUMO gaps due to electron-withdrawing substituents, enhancing charge-transfer properties .

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